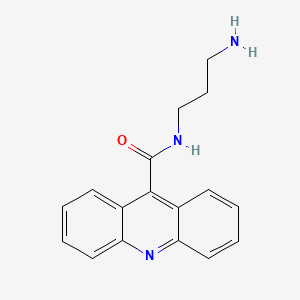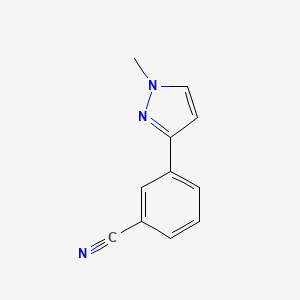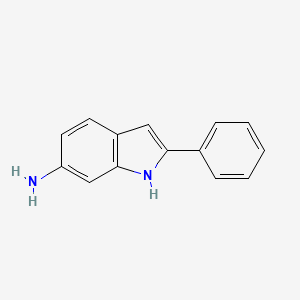
L-Proline, L-valyl-L-tyrosyl-
Vue d'ensemble
Description
“L-Proline, L-valyl-L-tyrosyl-” is a tripeptide consisting of the amino acids L-Proline, L-Valine, and L-Tyrosine . It is a naturally occurring, endogenous neuropeptide with a docosapeptide structure . It has been identified as possessing significant angiotensin-converting enzyme inhibitory activity .
Synthesis Analysis
The synthesis of “L-Proline, L-valyl-L-tyrosyl-” involves the fermentation of reconstituted powdered skim milk using a starter culture containing Lactobacillus helveticus . This method was developed after screening a large number of organisms, many of which would not produce the tripeptide under fermentation conditions .Molecular Structure Analysis
“L-Proline, L-valyl-L-tyrosyl-” is a heterocyclic compound, making it the only natural amino acid that contains a secondary amine group . Its molecular formula is C16H21N3O3 .Chemical Reactions Analysis
“L-Proline, L-valyl-L-tyrosyl-” competes with naturally occurring amino acids for incorporation into nascent proteins, resulting in protein misfolding . This can induce a transient stress response in cells, comparable with that of heat shock stress .Physical and Chemical Properties Analysis
“L-Proline, L-valyl-L-tyrosyl-” is a nonpolar amino acid that forms a tertiary amide when incorporated into proteins, leading to the breakdown of both the α-helical and β-sheet structures in proteins .Mécanisme D'action
Orientations Futures
The scientific evidence of efficacy and safety of “L-Proline, L-valyl-L-tyrosyl-” was sufficient such that, in 1997, the Japanese Ministry of Health, Labor, and Welfare approved, under the Food for Specified Health Use (FOSHU) regulations, the sale of fermented milk drinks and tablets containing enhanced levels of this tripeptide . Future research may focus on further understanding its physiological properties and potential applications in health and disease .
Propriétés
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-11(2)16(20)17(24)21-14(10-12-5-7-13(23)8-6-12)18(25)22-9-3-4-15(22)19(26)27/h5-8,11,14-16,23H,3-4,9-10,20H2,1-2H3,(H,21,24)(H,26,27)/t14-,15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMKQKNBISAOSRI-JYJNAYRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N2CCC[C@H]2C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474547 | |
| Record name | L-Proline, L-valyl-L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68076-97-1 | |
| Record name | L-Proline, L-valyl-L-tyrosyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20474547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[4-(1H,1H,2H,2H-perfluorodecyl)phenyl]phenylphosphine](/img/structure/B1610349.png)







![6-Methoxyimidazo[1,2-b]pyridazine](/img/structure/B1610358.png)





